Up4-[1]3'-deoxy-3'-fluoroglucose
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Overview
Description
MRS2927 is a synthetic organic compound known for its biological activity. It is classified as a ligand and has been studied for its interactions with various molecular targets . The compound is also known by its synonym, compound 34, and has the chemical structure 3’-deoxy-3’-fluoroglucose .
Chemical Reactions Analysis
MRS2927 undergoes various chemical reactions typical of organic compounds. These reactions include:
Oxidation: MRS2927 can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: The compound can also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: MRS2927 can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MRS2927 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of MRS2927 involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved in MRS2927’s mechanism of action are still under investigation, but it is known to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
MRS2927 can be compared with other similar compounds, such as other fluorinated glucose derivatives. Some of these similar compounds include:
3’-deoxy-3’-fluoroglucose: A compound with a similar structure to MRS2927, used in various biological studies.
Fluorodeoxyglucose: Another fluorinated glucose derivative, commonly used in medical imaging. MRS2927’s uniqueness lies in its specific chemical structure and its ability to interact with a wide range of molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C16H26FNO22P4 |
---|---|
Molecular Weight |
727.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,6-dioxo-3H-pyridin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4S,5R,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26FNO22P4/c17-9-10(21)6(3-19)36-16(12(9)23)37-42(28,29)39-44(32,33)40-43(30,31)38-41(26,27)34-4-7-11(22)13(24)14(35-7)5-1-2-8(20)18-15(5)25/h1-2,5-7,9-14,16,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,18,20,25)/t5?,6-,7-,9+,10-,11-,12-,13-,14+,16-/m1/s1 |
InChI Key |
SMNRFWMNPDABKZ-WVALLCKVSA-N |
SMILES |
OC[C@H]1O[C@H](OP(=O)(OP(=O)(OP(=O)(OP(=O)(OC[C@H]2O[C@H]([C@@H]([C@@H]2O)O)C2C=CC(=O)NC2=O)O)O)O)O)[C@@H]([C@H]([C@@H]1O)F)O |
Isomeric SMILES |
C1=CC(=O)NC(=O)C1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)F)O)O)O |
Canonical SMILES |
C1=CC(=O)NC(=O)C1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)F)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2927; MRS 2927; MRS-2927. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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